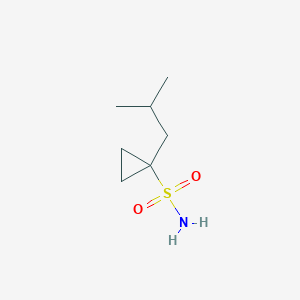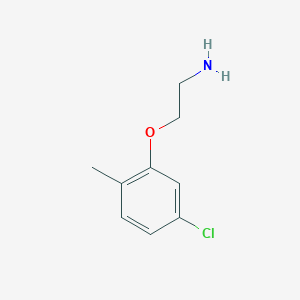
2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione
Übersicht
Beschreibung
. This compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Wirkmechanismus
Target of Action
The primary target of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the release of various hormones.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The interaction of this compound with the dopamine receptor D2 affects the dopaminergic signaling pathway
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters
Result of Action
One study suggests that an isoindoline derivative showed high analgesic activity in a mouse model . It’s possible that this compound may have similar effects, but more research is needed to confirm this.
Biochemische Analyse
Biochemical Properties
2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, studies have shown that isoindoline-1,3-dione derivatives can inhibit acetylcholinesterase (AChE) through interactions with aromatic amino acids at the anionic subsite and peripheral anionic site . These interactions are crucial for the compound’s potential therapeutic applications, particularly in neurodegenerative diseases.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell viability significantly. For example, in Raji cells, the compound reduced cell viability in a dose-dependent manner This reduction in cell viability indicates its potential use in cancer research and therapy
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can interact with the human dopamine receptor D2, as shown in molecular docking studies . These interactions suggest that the compound may modulate neurotransmitter activity, making it a potential candidate for treating neurological disorders. Additionally, the compound’s ability to inhibit enzymes like AChE further highlights its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that isoindoline-1,3-dione derivatives exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in antiseizure evaluations, isoindoline-1,3-dione derivatives demonstrated dose-dependent anticonvulsant activity . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Understanding these interactions is crucial for elucidating the compound’s pharmacokinetics and potential metabolic effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and safety, making it important to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindoline derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the isoindoline nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, colorants, and polymer additives.
Vergleich Mit ähnlichen Verbindungen
2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione can be compared with other similar compounds such as:
N-isoindoline-1,3-diones: These compounds share the isoindoline nucleus and carbonyl groups at positions 1 and 3, but differ in their substitution patterns.
Phthalimides: These are structurally related compounds that also contain the isoindoline-1,3-dione core but with different substituents.
2-Arylisoindoline-1,3-dione derivatives: These derivatives have been studied for their potential as inhibitors of various enzymes and receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)14(16)18/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFCGUZGMFMHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)



![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)



![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)


